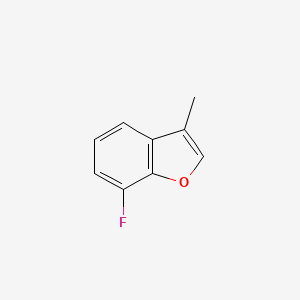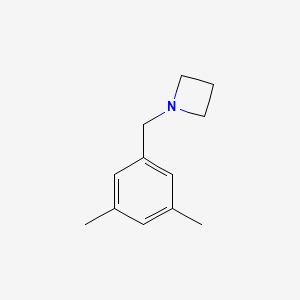
5-Bromo-2-isothiocyanato-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-isothiocyanato-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, an isothiocyanate group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The subsequent introduction of the isothiocyanate group can be carried out using thiophosgene or other suitable reagents.
Industrial Production Methods
Industrial production of 5-Bromo-2-isothiocyanato-3-methylpyridine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-isothiocyanato-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Isothiocyanation: Thiophosgene or other isothiocyanate sources under basic conditions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
5-Bromo-2-isothiocyanato-3-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-isothiocyanato-3-methylpyridine involves its reactivity towards nucleophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the isothiocyanate group.
5-Bromo-2-fluoro-3-methylpyridine: Contains a fluorine atom instead of the isothiocyanate group.
Propriétés
Formule moléculaire |
C7H5BrN2S |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
5-bromo-2-isothiocyanato-3-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-2-6(8)3-9-7(5)10-4-11/h2-3H,1H3 |
Clé InChI |
ZZKZZVFOHKQXJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



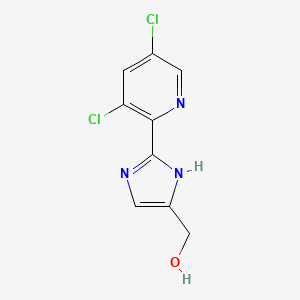
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
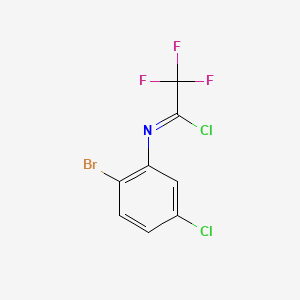
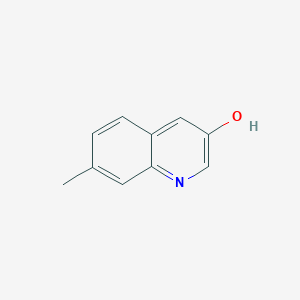
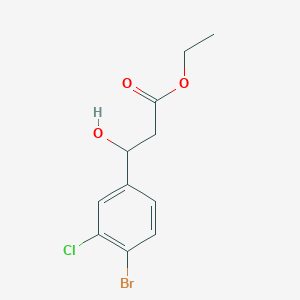
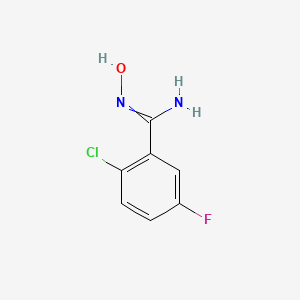
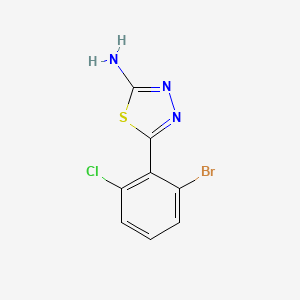

![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)
